molecular formula C19H7F7N2O3 B1681125 STAT3 Inhibitor VII CAS No. 1041438-68-9

STAT3 Inhibitor VII

Cat. No.: B1681125
CAS No.: 1041438-68-9
M. Wt: 444.3 g/mol
InChI Key: FOEBLBGFGWQSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT3 Inhibitor VII is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It controls the biological activity of STAT3 and also inhibits the transcription of STAT3 target genes .


Synthesis Analysis

The synthesis of STAT3 inhibitors has been reported in several studies. For instance, one study reported the rational design, synthesis, and biological evaluation of novel potent STAT3 inhibitors based on iso-napabucasin . Another study used structure-based virtual screening complemented by molecular dynamics simulations to identify potential STAT3 inhibitors .


Molecular Structure Analysis

The molecular structure of STAT3 inhibitors has been analyzed using various techniques. For example, structure-based virtual screening and molecular dynamics simulations have been used to identify potential STAT3 inhibitors . These simulations pinpointed compounds forming distinct hydrogen bonds with the SH2 domain of STAT3 .


Chemical Reactions Analysis

The chemical reactions involving STAT3 inhibitors have been studied. For instance, one study found that STAT3 inhibitors form distinct hydrogen bonds with the SH2 domain of STAT3 . Another study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of STAT3 inhibitors have been studied. For instance, one study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines . Another study reported that a STAT3 inhibitor has good plasma stability and solubility .

Scientific Research Applications

STAT3 Inhibitors in Cancer Treatment

STAT3, a transcription factor, plays a crucial role in regulating genes related to cell cycle, cell survival, and immune response, which are associated with cancer progression. It remains constitutively active in about 70% of human solid tumors. Various strategies have been developed to inhibit STAT3, including targeting its SH2 domains, DNA-binding domains, and disrupting its dimerization. These approaches have shown promise in cancer therapy by inhibiting antiapoptosis, angiogenesis, and invasion/migration associated with cancer progression (Furtek et al., 2016).

STAT3 Inhibitors for Specific Cancers

Hydroxamic acid-based and benzoic acid-based inhibitors have shown bioactivity against human glioma, breast, and prostate cancer cells. They block STAT3 DNA-binding activity and the expression of STAT3-dependent genes, effectively decreasing the proliferation and viability of cancer cells. In mouse xenograft models of glioma and breast cancer, these inhibitors have been effective in inhibiting tumor growth (Yue et al., 2016).

STAT3 as a Target for Small Molecule Inhibitors

Small molecule inhibitors of STAT3 have been identified as potential therapeutic strategies for various cancers. The development of STAT3 inhibitors has focused on different structural regions of the protein, such as the SH2 domain, DNA binding domain, and coiled-coil domain. Recent research has summarized the progress in STAT3 inhibitor discovery, emphasizing their potential against various cancers (Song et al., 2022).

STAT3 Inhibition in Tumor Growth and Metastasis

STAT3 has been identified as an oncogene that promotes tumorigenesis by regulating target genes including cell-cycle regulators, angiogenic factors, and anti-apoptosis genes. Direct silencing or inhibition of STAT3 diminishes tumor growth and survival, suggesting its potential as a therapeutic target for cancer treatment (Wake & Watson, 2015).

Novel STAT3 Inhibitors for Colorectal Cancer

Bruceantinol (BOL) is a novel STAT3 inhibitor that has shown potent antitumor activity in in vitro and in vivo models of colorectal cancer. BOL inhibits STAT3 DNA-binding ability and suppresses transcription of STAT3 target genes, effectively inhibiting colorectal cancer tumor xenografts (Wei et al., 2018).

STAT3 Inhibitors in Overcoming Drug Resistance

Feedback activation of STAT3 plays a significant role in mediating drug resistance to various targeted cancer therapies and chemotherapies. Co-targeting STAT3 and its primary target has been suggested as a strategy to overcome drug resistance in cancer treatment (Zhao et al., 2016).

Mechanism of Action

Target of Action

The primary target of STAT3 Inhibitor VII is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcriptional factor . STAT3 is known to play a crucial role in the initiation and progression of cancer, as it is constitutively activated in a significant percentage of different malignancies . It modulates a wide range of genes by relaying extracellular signals from the plasma membrane to the nucleus in response to peptide hormone binding .

Mode of Action

this compound is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It inhibits the transcription of STAT3 target genes . The canonical signal transduction by STAT3 is initiated by the recruitment of STAT3 to ligand-activated membrane receptor complexes leading to a key phosphorylation event on Y705 . This induces a configuration change leading to tail-to-tail dimerization mediated by reciprocal SH2/pY705-peptide ligand interactions .

Biochemical Pathways

The active dimer of STAT3 accumulates in the nucleus, where it binds to promoters and transcriptionally regulates a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation . Hyperphosphorylation of STAT3 can occur through a variety of mechanisms, including unregulated autocrine and paracrine secretion of cytokines and growth hormones .

Pharmacokinetics

The compound is known to be cell-permeable , which suggests it can readily cross cell membranes and reach its target within cells.

Result of Action

The inhibition of STAT3 by this compound leads to a decrease in the transcription of STAT3 target genes . This can disrupt the processes of cell survival, cell cycle progression, homeostasis, and inflammation , potentially leading to the suppression of cancer progression.

Action Environment

It’s known that the intensity and duration of stat3 activation in the cell are closely tied to receptor activation in response to extracellular stimuli .

Safety and Hazards

The safety and hazards of STAT3 inhibitors have been studied. For instance, one study found that STAT3 is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem . Therefore, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy for numerous cancers .

Future Directions

Future directions for the study of STAT3 inhibitors include further exploration of their therapeutic potential. For instance, one study suggested that STAT3 could be a future target for bone-related diseases . Another study suggested that the findings on STAT3 inhibitors provide new insights into the translational application of STAT3 in cancer and may contribute to the promotion of more effective treatments toward malignancies .

Biochemical Analysis

Biochemical Properties

STAT3 Inhibitor VII interacts with key enzymes and proteins involved in the JAK/STAT signaling pathway . It inhibits the phosphorylation of STAT3 on Y705, which in turn induces a configuration change leading to tail-to-tail dimerization mediated by reciprocal SH2/pY705-peptide ligand interactions . This inhibition of STAT3 activation disrupts the transcription of a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the transcription of STAT3 target genes, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . The inhibitor exhibits little effects against pathways involved in Akt/mTOR, Erk1/2, or STAT5 activation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation, thereby disrupting the transcription of STAT3 target genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a mouse model of endometriosis, a dosage of 80 mg/kg of this compound was administered orally three times per week . The lesion areas were significantly reduced at weeks 2 and 3 compared with week 1 .

Metabolic Pathways

This compound is involved in the JAK/STAT signaling pathway . It interacts with key enzymes and proteins in this pathway, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

It is known that the active dimer of STAT3, which is inhibited by this compound, accumulates in the nucleus .

Properties

IUPAC Name

ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBLBGFGWQSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H7F7N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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